molecular formula C19H24O3 B11964173 1-Propanol, 2,2-diethoxy-1,1-diphenyl- CAS No. 7474-63-7

1-Propanol, 2,2-diethoxy-1,1-diphenyl-

Cat. No.: B11964173
CAS No.: 7474-63-7
M. Wt: 300.4 g/mol
InChI Key: BCTYXOYLQMUBTP-UHFFFAOYSA-N
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Description

1-Propanol, 2,2-diethoxy-1,1-diphenyl- is a tertiary alcohol derivative of 1-propanol, characterized by two ethoxy groups at the C2 position and two phenyl groups at the C1 position.

Properties

CAS No.

7474-63-7

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

2,2-diethoxy-1,1-diphenylpropan-1-ol

InChI

InChI=1S/C19H24O3/c1-4-21-18(3,22-5-2)19(20,16-12-8-6-9-13-16)17-14-10-7-11-15-17/h6-15,20H,4-5H2,1-3H3

InChI Key

BCTYXOYLQMUBTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethoxy-1,1-diphenyl-1-propanol typically involves the reaction of benzophenone with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production methods for 2,2-Diethoxy-1,1-diphenyl-1-propanol are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxy-1,1-diphenyl-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzophenone derivatives, while reduction can produce various alcohols .

Scientific Research Applications

2,2-Diethoxy-1,1-diphenyl-1-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diethoxy-1,1-diphenyl-1-propanol involves its interaction with specific molecular targets and pathways. The ethoxy and phenyl groups play a crucial role in its reactivity and binding affinity. Detailed studies on its mechanism of action are limited, but it is believed to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-propanol, 2,2-diethoxy-1,1-diphenyl- with structurally analogous compounds, focusing on molecular features, physical properties, and reactivity.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
1-Propanol C₃H₈O 60.10 Primary alcohol (-OH at C1) Solvent, intermediate in synthesis; reacts with iodine to form alkyl halides
2-Ethoxy-1-propanol C₅H₁₂O₂ 104.15 Ethoxy group at C2 Higher boiling point than 1-propanol; used as a solvent
1-Propanol, 3-(2-phenylethoxy)- C₁₁H₁₆O₂ 180.25 Phenylethoxy group at C3 Increased lipophilicity; potential use in fine chemicals
1-Propanol, 2,2-diethoxy-1,1-diphenyl- (hypothetical) C₁₉H₂₄O₃ 300.39 (calculated) Two ethoxy (C2), two phenyl (C1) High steric hindrance, low water solubility; likely used in specialized organic synthesis

Table 2: Inferred Physical Properties

Property 1-Propanol 2-Ethoxy-1-propanol 1-Propanol, 2,2-diethoxy-1,1-diphenyl-
Boiling Point (°C) 97–98 ~150–160 (estimated) >250 (estimated)
Water Solubility Miscible Moderate Low
LogP (Partition Coefficient) 0.34 ~0.8 (estimated) ~3.5–4.0 (estimated)

Research Findings and Limitations

  • 1-Propanol as a Benchmark: Evidence confirms 1-propanol’s role as a volatile marker in biosolid differentiation due to its stability and detectability . The target compound’s higher molecular weight and substituents would likely reduce volatility, limiting similar applications.
  • Aromatic Substitution: Compounds like 1-propanol, 3-(2-phenylethoxy)- demonstrate how phenyl groups enhance lipophilicity, supporting inferences about the target compound’s behavior in organic phases .

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